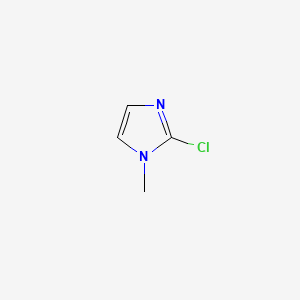

2-Chloro-1-methyl-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCQFRRKWFQPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378382 | |

| Record name | 2-Chloro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253453-91-7 | |

| Record name | 2-Chloro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-methyl-1H-imidazole: Properties, Synthesis, and Reactivity

Introduction

2-Chloro-1-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the interplay between the imidazole ring and the chloro-substituent, make it a key intermediate in the development of pharmaceuticals, functional materials, and complex molecular architectures. The imidazole scaffold itself is a privileged structure in medicinal chemistry, found at the core of numerous biologically active molecules, including the amino acid histidine.[1][2] The presence of a chloro group at the C2 position provides a reactive handle for a variety of transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functional groups.

This guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, reactivity profile, and spectral data for this compound, intended for researchers, chemists, and professionals in drug discovery and materials science.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-methylimidazole | [3] |

| CAS Number | 253453-91-7 | [3] |

| Molecular Formula | C₄H₅ClN₂ | [3] |

| Molecular Weight | 116.55 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 54 °C @ 2 Torr | [4] |

| Density | 1.26 g/cm³ | [5] |

| Flash Point | 83.7 °C | |

| Vapor Pressure | 0.153 mmHg @ 25 °C | [5] |

| Solubility | General solubility for imidazoles in chloroalkanes is low.[6] |

Synthesis of this compound

The preparation of this compound can be efficiently achieved through the direct C2-lithiation of N-methylimidazole followed by quenching with an electrophilic chlorine source, such as hexachloroethane. This method offers a high-yielding and direct route to the target compound.

Experimental Protocol: Synthesis via C-H Lithiation

This protocol is based on a procedure reported by ChemicalBook.[4]

Materials:

-

N-methylimidazole (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

Hexachloroethane (1.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (for washing)

-

Saturated brine solution

Procedure:

-

To a dry 300 mL three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add N-methylimidazole (4.1 g, 0.05 mol) and anhydrous THF (25 mL).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 0.055 mol) via syringe. The solution will turn a golden yellow color. Stir at -78 °C for 30 minutes.

-

In a separate flask, dissolve hexachloroethane (13 g, 0.055 mol) in anhydrous THF (25 mL).

-

Slowly add the hexachloroethane solution to the reaction mixture at -78 °C via syringe.

-

Continue stirring the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution (25 mL).

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (150 mL).

-

Separate the organic layer and wash it sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by vacuum distillation (Boiling Point: 54 °C / 2 Torr) to afford this compound as a colorless liquid (4.75 g, 80% yield).[4]

Spectral Data

The structural identity and purity of this compound are confirmed by the following spectroscopic data.

| Technique | Data |

| ¹H NMR | (400 MHz, CDCl₃): δ 6.92 (d, J = 1.5 Hz, 1H), 6.85 (d, J = 1.5 Hz, 1H), 3.55 (s, 3H).[4] |

| ¹³C NMR | (100 MHz, CDCl₃): δ 132.4, 128.0, 122.3, 33.5.[4] |

| IR | (thin film, cm⁻¹): 1515, 1420, 1367, 1277, 1127, 912, 740, 689, 665.[4] |

| HRMS (EI) | m/z calcd for C₄H₆ClN₂ [M+H]⁺: 117.0223; found: 117.0220.[4] |

Chemical Reactivity and Applications

The chlorine atom at the C2 position of this compound is the primary site of reactivity, rendering the molecule susceptible to a variety of synthetic transformations. This reactivity profile makes it a valuable precursor for creating more complex molecules, particularly in the field of medicinal chemistry. The imidazole ring is a well-known scaffold for kinase inhibitors and other therapeutic agents.[1][7]

Nucleophilic Aromatic Substitution (SₙAr)

The C2 position of the imidazole ring is electron-deficient, which facilitates nucleophilic aromatic substitution. The chlorine atom can be displaced by a range of nucleophiles, such as amines, alcohols, and thiols. This reaction is a fundamental method for introducing new functional groups onto the imidazole core.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

a) Suzuki-Miyaura Coupling: This reaction couples the chloroimidazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a widely used method for synthesizing biaryl and heteroaryl-aryl compounds.[8][9] Efficient coupling of chloro-heterocycles often requires specialized palladium catalysts and ligands, such as those based on bulky phosphines (e.g., SPhos, XPhos).[10]

b) Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloroimidazole with a primary or secondary amine.[7][11] It is a cornerstone of modern medicinal chemistry for the synthesis of aryl and heteroaryl amines. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

Representative Protocol: Suzuki-Miyaura Coupling of a Heteroaryl Chloride

The following is a general procedure adaptable for the Suzuki-Miyaura coupling of this compound, based on protocols for similar chloro-heterocycles.[10]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium precatalyst (e.g., SPhos-Pd-G2, 2 mol%)

-

SPhos ligand (3 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Dioxane and Water (e.g., 4:1 mixture)

Procedure:

-

To a reaction vial, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and K₃PO₄.

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture.

-

Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring for several hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired 2-aryl-1-methyl-1H-imidazole product.

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE) and engineering controls are essential when handling this compound.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

-

-

Handling:

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

Always consult the most current Safety Data Sheet (SDS) before use.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in synthetic chemistry. Its straightforward synthesis and the ability of the C2-chloro group to participate in a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, make it an attractive starting material for the construction of complex molecules. This guide has provided the foundational knowledge of its properties, synthesis, and reactivity to enable its effective use in research and development, particularly in the pursuit of novel therapeutic agents and functional materials.

References

- 1. 1H-Imidazole, 2-methyl- [webbook.nist.gov]

- 2. This compound | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 253453-91-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. jk-sci.com [jk-sci.com]

Introduction: The Strategic Importance of 2-Chloro-1-methyl-1H-imidazole

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-methyl-1H-imidazole

This compound (CAS No. 253453-91-7) is a pivotal heterocyclic building block in modern organic synthesis.[1] Its unique electronic structure, featuring a reactive C-Cl bond at an electron-rich imidazole core, makes it an exceptionally versatile intermediate for the construction of complex molecular architectures. For researchers in pharmaceutical discovery and materials science, this compound serves as a key precursor for introducing the 1-methylimidazole moiety through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution. Its application spans the development of novel pharmaceuticals, ionic liquids, and functional materials.

This guide provides an in-depth analysis of the principal synthetic pathways to this compound, moving beyond mere procedural lists to explore the underlying chemical logic and rationale that governs each method. We will dissect three core strategies: Direct Electrophilic Chlorination, Deoxygenative Chlorination of an N-Oxide Precursor, and a conceptual approach via Directed Ortho-Metalation. Each section is designed to provide not only a reproducible protocol but also the field-proven insights necessary for successful implementation, troubleshooting, and adaptation.

Pathway 1: Direct Electrophilic Chlorination of 1-Methylimidazole

The most conceptually straightforward approach to the target molecule is the direct chlorination of commercially available 1-methylimidazole. This pathway leverages the principles of electrophilic aromatic substitution on a heteroaromatic ring.

Mechanistic Rationale & Causality

The imidazole ring is a π-excessive system, making it generally susceptible to electrophilic attack. However, the regiochemical outcome is a critical consideration. The C2 position is electronically deactivated by the inductive effect of the two adjacent nitrogen atoms. Despite this, many electrophilic substitutions occur at this position. The choice of chlorinating agent is paramount to achieving the desired transformation while avoiding side reactions. N-Chlorosuccinimide (NCS) is a preferred reagent in a laboratory setting over gaseous chlorine or sulfuryl chloride due to its solid, crystalline nature, which simplifies handling and improves safety.[2][3] The reaction proceeds via the attack of the imidazole ring on the electrophilic chlorine atom of NCS. A non-polar aprotic solvent like dichloromethane (DCM) or acetonitrile is typically employed to solubilize the starting materials without interfering with the reaction mechanism.

Caption: Reaction scheme for direct electrophilic chlorination.

Experimental Protocol: Direct Chlorination

This protocol is adapted from general procedures for the chlorination of imidazole derivatives.[4]

-

Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-methylimidazole (1.0 eq.).

-

Dissolution: Add anhydrous dichloromethane (DCM) to the flask to create a 0.5 M solution. Stir until the 1-methylimidazole is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the reaction upon addition of the chlorinating agent.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The controlled addition prevents the formation of undesired dichlorinated byproducts.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and water (1 x 50 mL). The bicarbonate wash neutralizes any generated acid and removes the succinimide byproduct.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Pathway 2: Deoxygenative Chlorination of 1-Methylimidazole N-Oxide

This modern, highly regioselective two-step pathway offers superior control compared to direct chlorination. The strategy involves first preparing the N-oxide of 1-methylimidazole, which then undergoes a deoxygenative chlorination reaction that exclusively delivers the chlorine atom to the C2 position.

Step A: Synthesis of 1-Methylimidazole N-Oxide (NMI-O)

The synthesis of the N-oxide precursor is the enabling step. Direct oxidation of 1-methylimidazole with reagents like hydrogen peroxide is often inefficient. A reliable, one-pot procedure published in Organic Syntheses provides a robust method starting from simple precursors.[5][6]

Caption: One-pot synthesis of the N-oxide intermediate.

Experimental Protocol: 1-Methylimidazole N-Oxide (NMI-O)

This procedure is based on the validated protocol from Murray & Spivey (2016).[5][7]

-

Initial Mixture: In a 500 mL round-bottom flask, create a suspension of hydroxylamine hydrochloride (1.0 eq.) and sodium carbonate (1.24 eq.) in distilled water. Cool the mixture to 0 °C.

-

Glyoxal Addition: Add an aqueous solution of glyoxal (40% w/v, 1.24 eq.) via syringe over 5 minutes.

-

Methylamine Addition: Subsequently, add an aqueous solution of methylamine (40% w/v, 1.24 eq.) via syringe over 5 minutes. The solution will develop a distinct red/brown color.

-

Formaldehyde Addition: Add an aqueous solution of formaldehyde (37% w/v, 1.24 eq.) via syringe over 5 minutes.

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.

-

Work-up and Purification: After the reaction period, cool the mixture to 0 °C and acidify with concentrated HCl.[5] The mixture is then filtered and concentrated. The residue is taken up in a dichloromethane/methanol/triethylamine mixture, filtered again, and the filtrate is concentrated.[5] The final product is purified by flash column chromatography to afford NMI-O as a hygroscopic brown oil or waxy solid.[6]

Step B: Deoxygenative Chlorination with Oxalyl Chloride

With the N-oxide in hand, the chlorination is remarkably efficient. This transformation, reported by Hossain et al., uses oxalyl chloride as both the activating and chlorinating agent in a "green," solvent-free process.[8]

Mechanistic Insight: The reaction is initiated by the attack of the N-oxide oxygen onto one of the carbonyl carbons of oxalyl chloride. This forms a highly reactive intermediate. A subsequent intramolecular rearrangement or attack by a chloride ion at the now highly electrophilic C2 position leads to the formation of the 2-chloro product, with the release of CO, CO₂, and HCl. The inclusion of a base like triethylamine (Et₃N) is crucial to neutralize the generated HCl.

Caption: Highly regioselective deoxygenative chlorination.

Experimental Protocol: Deoxygenative Chlorination

This protocol follows the solvent-free methodology.[8]

-

Reagent Preparation: In an agate mortar, place 1-methylimidazole N-oxide (1.0 eq.).

-

Reaction Initiation: Add triethylamine (Et₃N, 2.0 eq.) followed by the dropwise addition of oxalyl chloride (1.5 eq.) at room temperature.

-

Grinding: Grind the resulting mixture gently with a pestle for 10-15 minutes in open air. The reaction is typically rapid and may be accompanied by gas evolution (CO, CO₂).

-

Work-up: After the reaction is complete (monitored by TLC), add water to the mortar and extract the product with ethyl acetate or DCM.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the final compound in excellent yield (>83%).[8]

Pathway 3: Synthesis via Directed Ortho-Metalation (DoM)

This advanced strategy relies on the deprotonation of the C2 position using a strong base, followed by quenching the resulting anion with an electrophilic chlorine source. While powerful, this method requires stringent anhydrous and anaerobic conditions and careful control of regioselectivity.

Conceptual Framework

The C2-proton of 1-methylimidazole is the most acidic proton on the imidazole ring, making it susceptible to deprotonation by strong organolithium bases like n-butyllithium (n-BuLi). This generates a potent C2-lithiated nucleophile. This nucleophile can then be trapped by an electrophilic chlorine source, such as hexachloroethane (C₂Cl₆) or N-chlorosuccinimide, to install the chlorine atom at the C2 position. The primary challenge is preventing competitive deprotonation at the N-methyl group or the C5 position. The use of cryogenic temperatures (typically -78 °C) is essential to ensure kinetic control and maximize C2 selectivity.

Caption: Lithiation-chlorination sequence for C-H functionalization.

Generalized Protocol: Lithiation-Chlorination

-

Reactor Setup: Assemble a flame-dried, three-neck flask under a positive pressure of argon, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Dissolution: Add a solution of 1-methylimidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the C2-lithiated species.

-

Quenching: Add a pre-cooled (-78 °C) solution of an electrophilic chlorine source (e.g., hexachloroethane, 1.2 eq.) in anhydrous THF to the reaction mixture.

-

Warming & Quench: Allow the reaction to warm slowly to room temperature over several hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1: Direct Chlorination | Pathway 2: N-Oxide Route | Pathway 3: Lithiation (DoM) |

| Regioselectivity | Moderate to Good; risk of over-chlorination | Excellent; exclusively C2 | Good to Excellent; requires strict control |

| Reaction Conditions | 0 °C to Room Temperature | Room Temperature | Cryogenic (-78 °C); strictly anhydrous |

| Reagent Hazards | NCS is an irritant and oxidizer | Oxalyl chloride is highly toxic and corrosive | n-BuLi is pyrophoric; cryogenic hazards |

| Scalability | Good | Excellent; one-pot N-oxide prep is scalable | Moderate; requires specialized equipment |

| Typical Yield | 60-80% | >80% for chlorination step | 50-75% |

| Key Advantage | Procedurally simple, one step | Unambiguous regiocontrol, high yield | Direct C-H functionalization |

General Experimental Workflow

The following diagram illustrates a typical workflow applicable to all solution-phase protocols described above, from initial setup to final product isolation.

Caption: Standard laboratory workflow for synthesis and isolation.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct strategic pathways.

-

Direct Chlorination with NCS offers a rapid and operationally simple one-step method suitable for many applications, though it may require optimization to control regioselectivity.

-

The Deoxygenative Chlorination of 1-Methylimidazole N-Oxide represents the state-of-the-art in terms of yield and regiochemical purity. While it requires an additional step to prepare the N-oxide, the reliability and efficiency of the subsequent chlorination make it a superior choice for applications demanding high purity.

-

Directed Ortho-Metalation provides a powerful, albeit technically demanding, alternative for direct C-H functionalization, showcasing a different paradigm in synthetic strategy.

The selection of the optimal pathway depends on the specific requirements of the research or development program, balancing factors such as required purity, available equipment, scale, and safety considerations. This guide provides the necessary technical detail and chemical rationale to empower scientists to make that strategic choice effectively.

References

- 1. This compound | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 3. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Crystal structure of 1-methylimidazole 3-oxide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-methyl-1H-imidazole

This guide provides a comprehensive overview of the essential spectroscopic data for 2-chloro-1-methyl-1H-imidazole, a key heterocyclic compound with applications in pharmaceuticals and as a ligand for transition metal catalysts.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this molecule. The methodologies and interpretations presented herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound (C₄H₅ClN₂) is a substituted imidazole with a molecular weight of approximately 116.55 g/mol .[2] The strategic placement of a chloro group at the 2-position and a methyl group at the N1 position significantly influences its electronic properties and, consequently, its spectroscopic signature. Accurate characterization is paramount for its use in synthesis and biological applications, ensuring identity and purity. This guide will dissect the key spectral features that enable unambiguous identification.

To facilitate the discussion of NMR data, the following numbering scheme is used for the atoms in this compound:

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-1-methyl-1H-imidazole

An In-Depth Guide for Chemical Researchers and Pharmaceutical Development Professionals

As a key building block in modern synthetic chemistry, 2-Chloro-1-methyl-1H-imidazole presents both significant opportunities for innovation and notable safety challenges. Its utility in the synthesis of pharmaceuticals and other complex organic molecules is well-established; however, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in technical data and field-proven best practices.

Hazard Identification and Risk Assessment: A Proactive Approach

A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with a substance before it is handled. This compound is classified as a hazardous substance, and its handling requires a careful and considered approach.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to aggregated GHS information, this compound is classified with the following hazards[1][2]:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 (12.5% of notifications) | H302: Harmful if swallowed | Exclamation Mark | Warning |

| Skin Corrosion/Irritation | 2 (100% of notifications) | H315: Causes skin irritation | Exclamation Mark | Warning |

| Serious Eye Damage/Eye Irritation | 1 (12.5% of notifications) / 2A (87.5% of notifications) | H318: Causes serious eye damage / H319: Causes serious eye irritation | Corrosion / Exclamation Mark | Danger / Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 (100% of notifications) | H335: May cause respiratory irritation | Exclamation Mark | Warning |

Note: The percentages reflect the proportion of notifications to the ECHA C&L Inventory that provide the respective classification.

The primary hazards associated with this compound are skin, eye, and respiratory irritation.[2][3] The potential for serious eye damage necessitates stringent eye protection protocols.[1][2]

The Logic of Proactive Risk Assessment

Before any experimental work commences, a thorough risk assessment is mandatory. This process involves not only identifying the intrinsic hazards of the chemical but also evaluating the risks associated with the specific procedures and quantities being used.

Caption: Risk Assessment and Handling Workflow for this compound.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. The causality is clear: removing the hazard at its source is inherently safer than relying solely on a barrier.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood.[1] This is the primary engineering control to minimize inhalation exposure to the irritant dust or potential vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[3][4]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible and tested eyewash stations and safety showers.[1]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific tasks to be performed.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[3] Given the risk of serious eye damage, a face shield should be worn in addition to goggles when there is a potential for splashing or dust generation.

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility chart for breakthrough times and degradation data.[5] Always inspect gloves for pinholes or tears before use and practice proper glove removal techniques to avoid skin contact.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect against skin contact.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.

Safe Handling, Storage, and Disposal: Procedural Diligence

Adherence to strict protocols for handling, storage, and disposal is critical to prevent accidental exposure and ensure the stability of the chemical.

Handling

-

Work in a well-ventilated area, preferably a chemical fume hood.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools to prevent ignition sources.[3]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[6] The imidazole ring is susceptible to oxidation, which can lead to uncontrolled reactions and the generation of hazardous byproducts.

-

Store away from heat and sources of ignition.[4]

Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations.

-

Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.[7]

-

Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[3]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial to mitigate harm.

First-Aid Measures

Immediate action is required in case of exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures: A Step-by-Step Protocol for a Solid Spill

A calm and methodical approach is essential when dealing with a chemical spill.

-

Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

-

Don PPE: Before attempting any cleanup, don the appropriate PPE, including chemical splash goggles, a face shield, chemically resistant gloves, and a lab coat. For large spills, respiratory protection may be necessary.

-

Contain the Spill: Prevent the spread of the solid material.

-

Clean-up:

-

Carefully sweep or scoop up the spilled solid material, avoiding the generation of dust.

-

Place the collected material into a designated, labeled container for hazardous waste.

-

-

Decontaminate:

-

Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and wipe dry.

-

Place all contaminated cleaning materials into the hazardous waste container.

-

-

Dispose: Seal the waste container and arrange for proper disposal through your institution's environmental health and safety office.

-

Report: Report the spill to your supervisor and complete any necessary incident reports.

Toxicological and Regulatory Landscape

While specific toxicological data for this compound is limited, information on related compounds can provide valuable insights into its potential hazards.

Toxicological Profile by Analogy

-

1-Methylimidazole: This related compound is reported to be corrosive to the skin and eyes and has moderate acute oral and dermal toxicity.[9]

-

2-Methylimidazole: Studies on 2-methylimidazole indicate moderate acute oral toxicity and it is also considered corrosive to the skin and eyes.[10]

The presence of the chloro- and methyl- substituents on the imidazole ring of the title compound suggests that a similar irritant and potentially corrosive profile should be assumed in the absence of specific data.

Regulatory Status

A definitive REACH registration for this compound (CAS No. 253453-91-7) was not found in the ECHA database as of the time of this writing.[11] However, related compounds such as 1-methylimidazole and 2-methylimidazole are registered.[8][12] Users should verify the current regulatory status of this compound in their respective jurisdictions. The United States Toxic Substances Control Act (TSCA) Inventory does not list this chemical.[13]

Conclusion: A Culture of Safety

This compound is a valuable reagent in the arsenal of the modern chemist. However, its utility is intrinsically linked to its safe and responsible handling. By fostering a deep understanding of its hazards, implementing robust engineering controls and PPE protocols, and adhering to meticulous handling and emergency procedures, researchers can confidently and safely unlock its synthetic potential. This guide serves as a technical foundation for these practices, but it is the unwavering commitment to a culture of safety within the laboratory that will ultimately ensure the protection of all personnel.

References

- 1. This compound | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imidazole synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Substances restricted under REACH - ECHA [echa.europa.eu]

- 8. Substance Information - ECHA [echa.europa.eu]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. chemos.de [chemos.de]

- 11. Search for chemicals - ECHA [echa.europa.eu]

- 12. Substance Information - ECHA [echa.europa.eu]

- 13. echemi.com [echemi.com]

A Technical Guide to the Stability and Reactivity of 2-Chloro-1-methyl-1H-imidazole

Executive Summary

2-Chloro-1-methyl-1H-imidazole is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the imidazole ring and the chloro-substituent, offer a gateway to a diverse array of complex molecular architectures. The chlorine atom at the 2-position serves as a competent leaving group, making the molecule an excellent substrate for various transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution. This guide provides an in-depth analysis of the compound's stability profile, explores its key reactivity patterns with field-proven protocols, and outlines critical safety and handling considerations. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent begins with its physical and spectral properties. These data are crucial for reaction setup, monitoring, and product characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-methylimidazole | [1] |

| CAS Number | 253453-91-7 | [1] |

| Molecular Formula | C₄H₅ClN₂ | [1] |

| Molecular Weight | 116.55 g/mol | [1] |

| Appearance | White to off-white powder/crystal | [2] |

| Flash Point | 83.7 °C | [3] |

| Density | 1.26 g/cm³ | [3] |

| Vapor Pressure | 0.153 mmHg at 25 °C | [3] |

Spectroscopic Characterization

While specific spectra for this exact molecule are proprietary, based on its structure and data from analogous imidazole compounds, the following spectroscopic signatures can be anticipated[4]:

-

¹H NMR: Protons on the imidazole ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The N-methyl group would present as a sharp singlet further upfield (typically δ 3.5-4.0 ppm).

-

¹³C NMR: The spectrum would show four distinct carbon signals. The C2 carbon bearing the chlorine atom would be significantly influenced by the halogen's electronegativity. The N-methyl carbon would appear in the aliphatic region.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching from the aromatic ring and the methyl group, C=N and C=C stretching vibrations from the imidazole ring, and a C-Cl stretching band.

Stability and Handling

-

Thermal Profile: The compound has a relatively high flash point of 83.7 °C, but specific decomposition temperature data is unavailable.[3] As a precautionary measure, prolonged exposure to high temperatures should be avoided.

-

Atmospheric Stability: While not acutely sensitive, like many halo-heterocycles, it is prudent to handle the compound in a well-ventilated area and store it in a tightly closed container to protect from atmospheric moisture and contaminants.[3][5]

-

Incompatible Materials: Specific data on incompatible materials is not listed, but standard laboratory practice dictates avoiding strong oxidizing agents, strong acids, and strong bases unless they are part of a controlled reaction.[3]

-

Recommended Storage: Store in a dry, well-ventilated place. Keep containers securely sealed when not in use.[5] For long-term storage, refrigeration (2-8°C) is often recommended for analogous chloro-imidazole compounds to minimize potential degradation.[6]

Reactivity Profile and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of the C2-chloro substituent. This position is activated towards both nucleophilic substitution and, most notably, insertion by transition metal catalysts, making it a cornerstone for building molecular complexity.

Synthesis of this compound

The synthesis of this key intermediate is typically achieved through the direct chlorination of its parent imidazole. A common strategy involves metallation followed by quenching with a chlorine source, which provides excellent regioselectivity.

Caption: General workflow for synthesizing this compound.

This approach leverages the increased acidity of the C2 proton on the imidazole ring, allowing for selective deprotonation by a strong base like n-butyllithium (n-BuLi).[7] The resulting organolithium intermediate is then quenched with an electrophilic chlorine source to yield the desired product.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern drug discovery and materials science.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[8] this compound is an excellent electrophilic partner for this reaction, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).[9]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or DME.[9]

-

Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 2-substituted-1-methyl-1H-imidazole product.[10]

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[11] This reaction couples aryl halides with amines, and this compound serves as an effective substrate for introducing primary or secondary amines at the C2 position.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Field-Proven Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv).[12]

-

Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.2 equiv).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to isolate the 2-amino-1-methyl-1H-imidazole derivative.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).[3]

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE):

-

First-Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.[3]

-

Always consult the most current Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a high-value synthetic intermediate whose stability and reactivity profile make it exceptionally well-suited for modern organic synthesis. Its primary utility lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions, providing reliable and versatile access to a wide range of 2-substituted imidazole derivatives. A thorough understanding of its handling requirements and reactivity patterns, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

- 1. This compound | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1H-imidazole CAS#: 16265-04-6 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 2-クロロ-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Chloro-1H-imidazole | 16265-04-6 | Benchchem [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-methyl-1H-imidazole: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-methyl-1H-imidazole is a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a sought-after precursor for the synthesis of a diverse array of biologically active compounds and functional materials. This guide, intended for researchers and professionals in the field of drug development and chemical synthesis, provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and the rationale behind various experimental protocols.

This document will explore four principal synthetic strategies, offering detailed, step-by-step methodologies, mechanistic insights, and a comparative analysis of their respective advantages and limitations.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of reaction conditions and considerations. The choice of a particular route will often depend on the availability of precursors, desired scale of production, and tolerance for specific reagents.

I. Direct Chlorination of 1-Methylimidazole

The most direct approach to this compound is the electrophilic chlorination of the readily available starting material, 1-methylimidazole. The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, controlling the regioselectivity to favor chlorination at the C2 position is a key challenge.

N-Chlorosuccinimide is a mild and effective chlorinating agent for many electron-rich aromatic and heteroaromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Chlorination of 1-Methylimidazole with NCS

Materials:

-

1-Methylimidazole

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality and Mechanistic Insight:

The chlorination of 1-methylimidazole with NCS proceeds through an electrophilic aromatic substitution pathway. The electron-withdrawing succinimide group polarizes the N-Cl bond in NCS, making the chlorine atom electrophilic. The electron-rich imidazole ring, acting as a nucleophile, attacks the electrophilic chlorine, forming a resonance-stabilized cationic intermediate known as a sigma complex. The subsequent loss of a proton from the C2 position restores the aromaticity of the imidazole ring, yielding the this compound product and succinimide as a byproduct. The C2 position is generally the most electron-rich and sterically accessible position for electrophilic attack in N-substituted imidazoles.

Caption: Mechanism of NCS chlorination of 1-methylimidazole.

Sulfuryl chloride is a more reactive and less selective chlorinating agent than NCS. Its use requires careful control of reaction conditions to avoid over-chlorination and side reactions.

Experimental Protocol: Chlorination of 1-Methylimidazole with SO₂Cl₂

Materials:

-

1-Methylimidazole

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (anhydrous)

-

Triethylamine

-

Saturated aqueous sodium carbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, dissolve 1-methylimidazole (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Slowly add triethylamine (1.2 equivalents) to the reaction mixture at -78 °C to neutralize the generated HCl.

-

Allow the reaction to warm to room temperature and stir for another hour.

-

Quench the reaction by slowly adding saturated aqueous sodium carbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality and Mechanistic Insight:

The reaction with sulfuryl chloride is also an electrophilic substitution. The reaction is often performed at low temperatures to control its high reactivity and improve selectivity for monochlorination at the C2 position. Triethylamine is added to scavenge the HCl byproduct, which can otherwise protonate the starting material and deactivate it towards further electrophilic attack.

| Parameter | NCS Method | SO₂Cl₂ Method |

| Reagent | N-Chlorosuccinimide | Sulfuryl chloride |

| Reactivity | Milder | More reactive |

| Selectivity | Generally higher | Lower, risk of over-chlorination |

| Conditions | 0 °C to room temperature | -78 °C to room temperature |

| Handling | Solid, easier to handle | Fuming liquid, corrosive |

Table 1. Comparison of Chlorinating Agents for 1-Methylimidazole.

II. Synthesis from 1-Methyl-1H-imidazole-2-thione

An alternative strategy involves the conversion of a C2-functionalized precursor. 1-Methyl-1H-imidazole-2-thione (also known as methimazole) is a commercially available starting material that can be converted to the desired 2-chloro derivative.

This approach involves the oxidative cleavage of the C=S bond and subsequent introduction of a chlorine atom.

Experimental Protocol: Synthesis from 1-Methyl-1H-imidazole-2-thione

Materials:

-

1-Methyl-1H-imidazole-2-thione

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a well-ventilated fume hood, suspend 1-methyl-1H-imidazole-2-thione (1.0 equivalent) in anhydrous dichloromethane in a three-necked flask equipped with a gas inlet (if using Cl₂) or a dropping funnel, a magnetic stirrer, and a condenser.

-

Cool the suspension to 0 °C.

-

If using SO₂Cl₂: Slowly add sulfuryl chloride (2.0 equivalents) dropwise.

-

If using Cl₂: Bubble chlorine gas through the suspension at a controlled rate.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by pouring it into a stirred, cold saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by chromatography or distillation.

Causality and Mechanistic Insight:

The reaction likely proceeds through the formation of an intermediate sulfenyl chloride, which is then displaced by a chloride ion. The use of excess chlorinating agent is often necessary to drive the reaction to completion. This method can be hazardous due to the use of highly reactive and toxic reagents like sulfuryl chloride or chlorine gas.

Caption: Proposed pathway for desulfurization-chlorination.

III. Synthesis via 1-Methylimidazole N-oxide

The use of an N-oxide intermediate provides an alternative activation strategy for the imidazole ring, facilitating nucleophilic substitution at the C2 position.

This two-step sequence involves the initial synthesis of 1-methylimidazole N-oxide, followed by its reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.

Experimental Protocol: Synthesis of 1-Methylimidazole N-oxide

Materials:

-

Glyoxal (40% aqueous solution)

-

Methylamine (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Hydrochloric acid (concentrated)

-

Dichloromethane

-

Methanol

-

Triethylamine

Procedure:

-

Prepare a solution of hydroxylamine by adding hydroxylamine hydrochloride to an aqueous solution of sodium carbonate at 0 °C.

-

To this solution, sequentially add glyoxal, methylamine, and formaldehyde solutions at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the mixture with concentrated hydrochloric acid and stir for 2 hours.

-

Filter the mixture and concentrate the filtrate.

-

Extract the residue with a mixture of dichloromethane, methanol, and triethylamine.

-

Purify the crude product by column chromatography on silica gel to obtain 1-methylimidazole N-oxide.

Experimental Protocol: Chlorination of 1-Methylimidazole N-oxide

Materials:

-

1-Methylimidazole N-oxide

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride

-

Triethylamine (optional, with oxalyl chloride)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a fume hood, dissolve 1-methylimidazole N-oxide (1.0 equivalent) in anhydrous dichloromethane.

-

If using POCl₃: Slowly add phosphorus oxychloride (1.5 equivalents) at 0 °C.

-

If using Oxalyl chloride: Add oxalyl chloride (1.2 equivalents) and triethylamine (1.2 equivalents) at room temperature.

-

Stir the reaction mixture at the appropriate temperature (reflux for POCl₃, room temperature for oxalyl chloride) until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution.

-

Extract with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Causality and Mechanistic Insight:

The N-oxide oxygen atom activates the C2 position towards nucleophilic attack. The chlorinating agent reacts with the N-oxide oxygen, forming a reactive intermediate. A subsequent attack by a chloride ion at the C2 position, followed by the elimination of the oxygen-containing group, yields the 2-chloroimidazole.

Caption: Workflow for the synthesis via the N-oxide route.

IV. Sandmeyer Reaction of 2-Amino-1-methyl-1H-imidazole

The Sandmeyer reaction is a classic transformation for converting an aromatic amino group into a variety of functionalities, including halogens. This route requires the synthesis of the 2-amino-1-methyl-1H-imidazole precursor.

The synthesis of the 2-amino precursor can be achieved through various methods, often starting from cyanamide and an appropriate α-aminoketone equivalent.

Experimental Protocol: Sandmeyer Reaction

Materials:

-

2-Amino-1-methyl-1H-imidazole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (concentrated)

-

Copper(I) chloride (CuCl)

-

Sodium hydroxide solution

Procedure:

-

Dissolve 2-amino-1-methyl-1H-imidazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.

Causality and Mechanistic Insight:

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The copper(I) catalyst then facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the final product.[1]

Caption: Simplified mechanism of the Sandmeyer reaction.

Conclusion

The synthesis of this compound can be achieved through several viable synthetic routes, each with its own set of advantages and challenges. The direct chlorination of 1-methylimidazole offers the most straightforward approach, with NCS being a milder and more selective reagent compared to the more reactive sulfuryl chloride. The conversion of 1-methyl-1H-imidazole-2-thione provides an alternative for those with access to this precursor, although it may involve hazardous reagents. The N-oxide route, while involving an additional step, offers a different mode of activation for the imidazole ring. Finally, the Sandmeyer reaction of 2-amino-1-methyl-1H-imidazole represents a classic and reliable method, provided the amino precursor is readily available or can be synthesized efficiently.

The selection of the optimal synthetic strategy will ultimately be guided by factors such as the scale of the synthesis, the availability and cost of starting materials, and the laboratory's capabilities for handling specific reagents and reaction conditions.

References

Mechanism of 2-Chloro-1-methyl-1H-imidazole formation

An In-depth Technical Guide on the Formation of 2-Chloro-1-methyl-1H-imidazole

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the development of therapeutic agents. The presence of the chloro substituent at the C2 position provides a reactive handle for a variety of synthetic transformations, including cross-coupling reactions and nucleophilic substitutions, enabling the facile introduction of diverse functional groups. This guide provides a comprehensive overview of the primary synthetic pathways for the formation of this compound, delving into the underlying reaction mechanisms, experimental considerations, and comparative analysis of each route. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deep technical understanding of this key synthetic intermediate.

Introduction: The Strategic Importance of this compound

Imidazole derivatives are a cornerstone of medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2] Within this class, halogenated imidazoles, and specifically this compound, serve as highly valuable precursors. The C2 position of the imidazole ring is of particular interest for functionalization. The introduction of a chlorine atom at this position activates the molecule for subsequent chemical modifications, making it an essential starting material for constructing libraries of potential drug candidates. Its application spans various therapeutic areas, including the development of novel inhibitors and other biologically active compounds.[1][2] Understanding the mechanisms of its formation is therefore crucial for optimizing synthetic strategies and enabling the efficient production of imidazole-based pharmaceuticals.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical strategies. The choice of pathway is often dictated by factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The three principal routes that have been explored are:

-

Direct Electrophilic Chlorination: This approach involves the direct reaction of 1-methylimidazole with a suitable chlorinating agent.

-

Functional Group Interconversion from a Thione: This pathway utilizes the readily available 1-methyl-1H-imidazole-2-thione (methimazole) as a precursor, converting the thione group into a chloro substituent.

-

Directed Lithiation and Electrophilic Quench: An organometallic approach that leverages the acidity of the C2 proton for regioselective deprotonation, followed by reaction with an electrophilic chlorine source.

Caption: Overview of synthetic routes to this compound.

Pathway I: Direct Electrophilic Chlorination of 1-Methylimidazole

Mechanistic Principle

The direct chlorination of 1-methylimidazole is an electrophilic aromatic substitution reaction. The imidazole ring is electron-rich, making it susceptible to attack by electrophiles. The C2 position is particularly activated for substitution. The reaction proceeds through the formation of a highly reactive intermediate, which then delivers the chlorine to the imidazole ring.

Detailed Mechanism

Studies involving hypochlorous acid (HOCl) and 1-methylimidazole have shown that the reaction leads to the formation of a highly reactive chlorinium ion intermediate (MeImCl⁺).[3] This intermediate is the key electrophilic species responsible for the chlorination.

The proposed mechanism is as follows:

-

Formation of the Electrophile: The chlorinating agent (e.g., SO₂Cl₂, HOCl) generates an electrophilic chlorine species ("Cl⁺").

-

Formation of the Chlorinium Ion: 1-Methylimidazole acts as a nucleophile, attacking the "Cl⁺" source to form the 1-methylimidazolechlorinium ion (MeImCl⁺). This intermediate is highly reactive.[3]

-

Rearrangement/Attack: While the exact subsequent steps can be complex, a plausible pathway involves the intramolecular or intermolecular transfer of the chlorine atom to the C2 position of another 1-methylimidazole molecule, or a rearrangement. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Aromatization: A base (which could be another molecule of 1-methylimidazole or the solvent) removes the proton from the C2 position, restoring the aromaticity of the imidazole ring and yielding the final product, this compound.

References

- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Imidazole catalyzes chlorination by unreactive primary chloramines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Chloro-1-methyl-1H-imidazole: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Chloro-1-methyl-1H-imidazole, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, chemical reactivity, and significant applications, particularly in the realm of drug development. This document is designed to be a practical resource, offering not just factual information but also insights into the rationale behind experimental methodologies.

Core Chemical and Physical Properties

This compound is a halogenated imidazole derivative that serves as a versatile intermediate in the synthesis of more complex molecular architectures.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 253453-91-7 | [2] |

| Molecular Formula | C₄H₅ClN₂ | [2] |

| Molecular Weight | 116.55 g/mol | [2] |

| Appearance | Colorless liquid | ChemicalBook |

| Boiling Point | 54 °C at 2 Torr | ChemicalBook |

| Density | 1.26 g/cm³ | ECHEMI |

| Flash Point | 83.7 °C | ECHEMI |

| Refractive Index | 1.563 | ECHEMI |

Synthesis and Purification

The synthesis of this compound is typically achieved through the deprotonation of 1-methylimidazole followed by chlorination. This method provides a direct and efficient route to the desired product.

Synthetic Workflow

The overall synthetic strategy involves a two-step process within a single pot: the metalation of 1-methylimidazole to create a nucleophilic intermediate, which then reacts with a chlorine source.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure found on ChemicalBook.

Materials:

-

1-Methylimidazole

-

n-Butyllithium (2.5 M in hexanes)

-

Hexachloroethane

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions (three-necked round-bottomed flask, syringe, etc.)

-

Magnetic stirrer

-

Nitrogen or Argon source

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: To a 300 mL three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-methylimidazole (4.1 g, 0.05 mol) and anhydrous THF (25 mL) under a nitrogen atmosphere.

-

Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M hexane solution, 22 mL, 0.055 mol) via syringe. The reaction solution will turn a golden yellow color. Maintain stirring at this temperature for 30 minutes. The causality behind this step is the strong basicity of n-butyllithium, which selectively removes the acidic proton at the C2 position of the imidazole ring, creating a highly nucleophilic lithiated intermediate.

-

Chlorination: Slowly add a solution of hexachloroethane (13 g, 0.055 mol) in anhydrous THF (25 mL) via syringe to the reaction mixture at -78 °C. Hexachloroethane serves as an efficient electrophilic chlorine source.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by carefully adding water.

-

Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude oily product by distillation under reduced pressure (boiling point: 54 °C/2 Torr) to yield this compound as a colorless liquid.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.92 (d, J = 1.5 Hz, 1H), 6.85 (d, J = 1.5 Hz, 1H), 3.55 (s, 3H) | ChemicalBook |

| ¹³C NMR (100 MHz, CDCl₃) | δ 132.4, 128.0, 122.3, 33.5 | ChemicalBook |

| IR (thin film, cm⁻¹) | 1515, 1420, 1367, 1277, 1127, 912, 740, 689, 665 | ChemicalBook |

| HRMS (EI) | m/z calculated for C₄H₆ClN₂ [M+H]⁺: 117.0223; found: 117.0220 | ChemicalBook |

Chemical Reactivity and Synthetic Applications

The presence of the chlorine atom at the 2-position of the imidazole ring makes this compound an excellent substrate for various chemical transformations, particularly nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.[1]

Nucleophilic Aromatic Substitution

The C2 position of the imidazole ring is electron-deficient, facilitating nucleophilic attack and displacement of the chloride leaving group. This allows for the introduction of a wide range of functionalities.

Caption: General scheme for nucleophilic substitution reactions.

Exemplary Protocol: Synthesis of 2-Amino-1-methyl-1H-imidazole Derivatives

This protocol is a generalized procedure based on the known reactivity of 2-haloimidazoles.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine)

-

A suitable base (e.g., K₂CO₃, Et₃N)

-

A high-boiling point solvent (e.g., DMF, NMP)

Procedure:

-

To a solution of this compound in a suitable solvent, add the desired amine and a base.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling